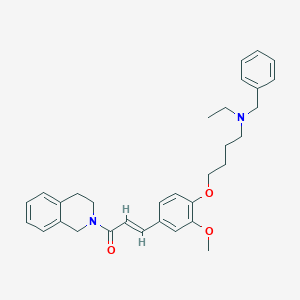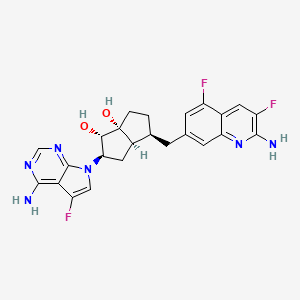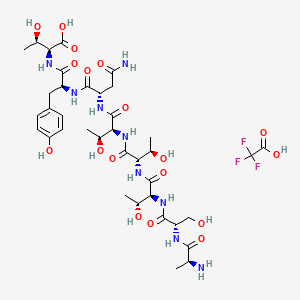
Peptide T (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peptide T (Trifluoroacetic Acid) is a synthetic peptide that has been studied for its potential therapeutic applications. It is composed of a sequence of amino acids and is often used in research related to neurodegenerative diseases and immune system modulation. Trifluoroacetic Acid is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins and during reversed-phase high-performance liquid chromatography purification of peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Peptide T (Trifluoroacetic Acid) is typically synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin using Trifluoroacetic Acid.
Industrial Production Methods: In industrial settings, the synthesis of Peptide T (Trifluoroacetic Acid) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the production of multiple peptide samples simultaneously. The use of Trifluoroacetic Acid in the cleavage step is crucial for obtaining high-purity peptides .
Chemical Reactions Analysis
Types of Reactions: Peptide T (Trifluoroacetic Acid) undergoes various chemical reactions, including:
Oxidation: Methionine residues in the peptide can be oxidized to methionine sulfoxide.
Substitution: Peptide bonds can be formed or broken through substitution reactions involving nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or N-mercaptoacetamide.
Substitution: Various nucleophiles and electrophiles depending on the specific reaction.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Methionine.
Substitution: Modified peptides with new peptide bonds.
Scientific Research Applications
Peptide T (Trifluoroacetic Acid) has a wide range of scientific research applications:
Chemistry: Used in the study of peptide synthesis and purification techniques.
Biology: Investigated for its role in modulating immune responses and potential therapeutic effects on neurodegenerative diseases.
Medicine: Explored as a potential treatment for conditions such as HIV and multiple sclerosis.
Industry: Utilized in the production of high-purity peptides for pharmaceutical research and development
Mechanism of Action
The mechanism of action of Peptide T (Trifluoroacetic Acid) involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain receptors and enzymes, leading to changes in cellular signaling and immune responses. The exact molecular targets and pathways are still under investigation, but it is known to influence neuroinflammatory processes and immune cell function .
Comparison with Similar Compounds
- Peptide A (Trifluoroacetic Acid)
- Peptide B (Trifluoroacetic Acid)
- Peptide C (Trifluoroacetic Acid)
Comparison: Peptide T (Trifluoroacetic Acid) is unique in its specific amino acid sequence and its potential therapeutic applications. While other peptides may share similar synthesis methods and chemical properties, Peptide T (Trifluoroacetic Acid) stands out due to its specific interactions with molecular targets related to neurodegenerative diseases and immune modulation .
Properties
Molecular Formula |
C37H56F3N9O18 |
|---|---|
Molecular Weight |
971.9 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C35H55N9O16.C2HF3O2/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60;3-2(4,5)1(6)7/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60);(H,6,7)/t13-,14-,15+,16+,17+,20-,21-,22-,24-,25-,26-,27-;/m0./s1 |
InChI Key |
KECACQNLYDHUJS-JSRGMCSESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


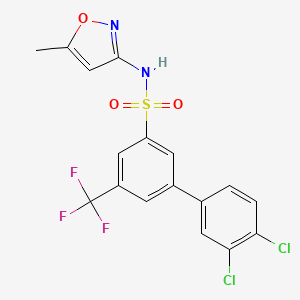
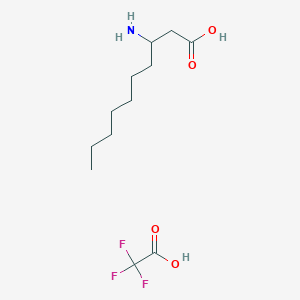
![3-[(7S)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid](/img/structure/B12429643.png)
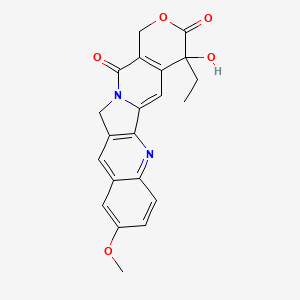
![2,3,5,6-Tetradeuterio-4-(7,7,10,10-tetramethyl-8,9-dihydronaphtho[2,3-b][1,5]benzothiazepin-12-yl)benzoic acid](/img/structure/B12429653.png)
![Azuleno[6,5-b]furan-2(3H)-one,3a,4,4a,5,6,7,7a,9a-octahydro-5-hydroxy-5,8-dimethyl-3-methylene-,[3aR-(3aalpha,4aalpha,5beta,7aalpha,9abeta)]-](/img/structure/B12429659.png)
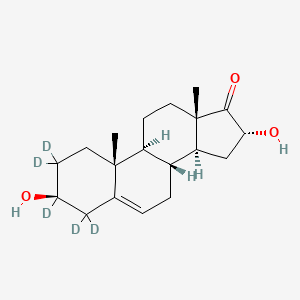
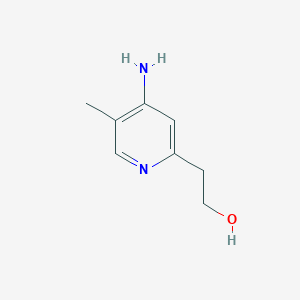
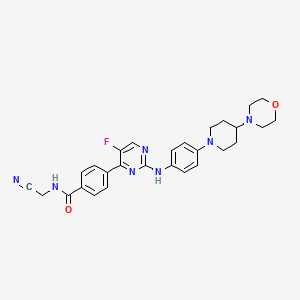
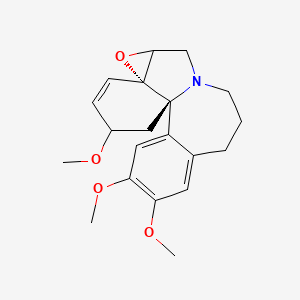

![2-amino-2-(hydroxymethyl)propane-1,3-diol;[(3S)-3-methyloxiran-2-yl]phosphonic acid](/img/structure/B12429697.png)
